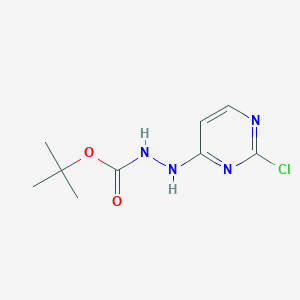
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring . This is achieved by reacting the starting material with tert-butyl N-(3-aminophenyl) carbamate, which yields a regioselective synthon . The intermediate product is then reacted with a second substrate, such as 4-(2-methoxyethoxy)aniline, to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl N-(3-aminophenyl) carbamate and 4-(2-methoxyethoxy)aniline . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
科学的研究の応用
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:
作用機序
The mechanism of action for hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets.
類似化合物との比較
Similar Compounds
- Hydrazinecarboxylic acid, 2-(5-bromo-2-chloro-4-pyrimidinyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester
- Other pyrimidine derivatives : These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities . This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H13ClN4O2 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
tert-butyl N-[(2-chloropyrimidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)14-13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,14,15)(H,11,12,13) |
InChIキー |
YWAOPLKKJKOTTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNC1=NC(=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095410.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095421.png)
![N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14095436.png)
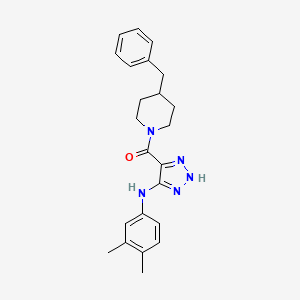

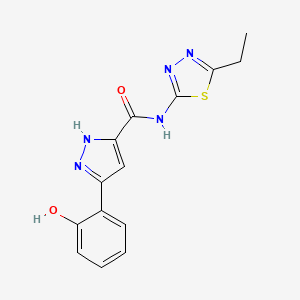
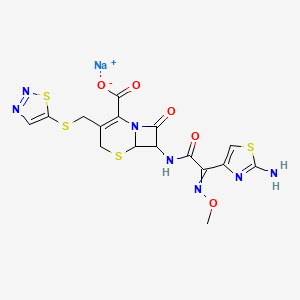
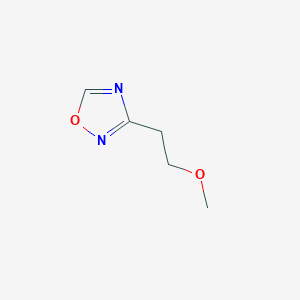
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)
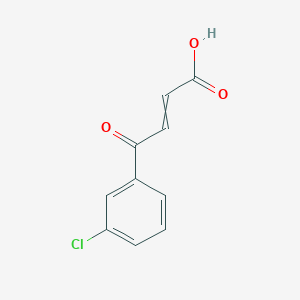
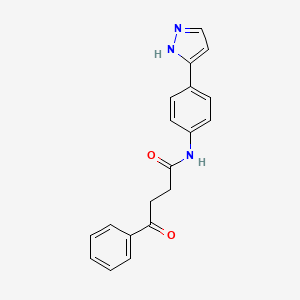
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B14095511.png)
